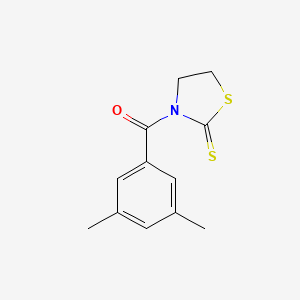

3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione is a heterocyclic compound that features a thiazolidine ring fused with a benzoyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione typically involves the reaction of 3,5-dimethylbenzoyl chloride with thiazolidine-2-thione under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to a more reduced form.

Substitution: The benzoyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiazolidine derivatives.

Substitution: Halogenated benzoyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antioxidant Activity

Research has demonstrated that thiazolidine derivatives exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. A study highlighted the synthesis of thiazolidine-2-thione derivatives, including 3-(3,5-dimethylbenzoyl)-1,3-thiazolidine-2-thione, showing promising results as potential xanthine oxidase inhibitors. The compound exhibited an IC50 value indicating its potency compared to standard drugs like allopurinol .

1.2 Enzyme Inhibition

The compound's ability to inhibit xanthine oxidase (XO) is particularly noteworthy. The structure-activity relationship analysis revealed that specific moieties within the thiazolidine framework are crucial for enhancing XO inhibitory activity. This inhibition is vital for treating conditions like gout and hyperuricemia .

1.3 Anticancer Properties

Thiazolidine-2-thione derivatives have also been investigated for their anticancer effects. The compound has shown potential in various cancer cell lines, indicating its role as a lead compound in developing new anticancer agents. Its mechanism appears to involve the induction of apoptosis in cancer cells, which is essential for therapeutic efficacy .

Agricultural Applications

2.1 Nitrification Inhibition

The compound has been identified as a nitrification inhibitor, which is critical for enhancing soil fertility and reducing nitrogen loss in agricultural practices. By inhibiting the nitrification process, it helps maintain higher levels of ammonium in the soil, promoting better plant growth and yield .

2.2 Plant Growth Promotion

Research indicates that thiazolidine derivatives can improve overall plant vigor and yield when used in agricultural formulations. This application stems from their ability to enhance nutrient uptake and stress resistance in plants .

Summary of Research Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | - Potent xanthine oxidase inhibitor - Antioxidant properties - Potential anticancer activity |

| Agriculture | - Effective nitrification inhibitor - Promotes plant growth and yield |

Case Studies

Case Study 1: Xanthine Oxidase Inhibition

In a study focusing on the synthesis of thiazolidine-2-thione derivatives, researchers evaluated the inhibitory effects on xanthine oxidase. The findings indicated that the specific structural features of this compound contributed significantly to its potency as an XO inhibitor, making it a candidate for further development as a therapeutic agent for hyperuricemia .

Case Study 2: Agricultural Efficacy

Another study investigated the use of thiazolidine derivatives as nitrification inhibitors in agricultural settings. The results demonstrated that these compounds effectively reduced nitrogen loss from fertilizers, thereby improving soil health and crop yields over multiple growing seasons .

Mecanismo De Acción

The mechanism of action of 3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzoyl group may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.

Comparación Con Compuestos Similares

Similar Compounds

3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-one: Similar structure but with an oxygen atom instead of sulfur.

3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-4-thione: Similar structure but with the thione group at a different position.

Uniqueness

3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione is unique due to its specific arrangement of the thiazolidine ring and benzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Actividad Biológica

3-(3,5-Dimethylbenzoyl)-1,3-thiazolidine-2-thione is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic implications based on recent research findings.

Synthesis

The compound is synthesized through a multi-step reaction involving the condensation of 3,5-dimethylbenzoyl isothiocyanate with appropriate amines. The process typically yields thiazolidine derivatives with varying substituents that can influence their biological activity.

Enzyme Inhibition

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against xanthine oxidase (XO), an enzyme implicated in hyperuricemia and gout. The compound's IC50 value was reported to be approximately 3.56 μmol/L, making it about 2.5 times more potent than allopurinol, a standard treatment for gout .

Table 1: Comparison of XO Inhibitory Potency

| Compound | IC50 (μmol/L) | Relative Potency to Allopurinol |

|---|---|---|

| This compound | 3.56 | 2.5-fold stronger |

| Allopurinol | ~8.9 | Reference |

The mechanism of action involves mixed-type inhibition, where the compound interacts with the active site of XO. Molecular docking studies suggest that the phenyl-sulfonamide group within the thiazolidine structure is crucial for binding affinity. It forms hydrogen bonds with key residues such as Gly260 and Ile264 in the enzyme's active pocket .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications to the thiazolidine ring and substituent groups significantly affect biological activity. The presence of a phenyl-sulfonamide moiety has been identified as essential for achieving potent XO inhibition .

Figure 1: Proposed Binding Interaction

Proposed Binding Interaction (Placeholder for actual image)

Case Studies and Research Findings

Several studies have investigated the efficacy of thiazolidine derivatives in various biological contexts:

- Antioxidant Activity : Compounds similar to this compound have shown promising antioxidant properties, which may contribute to their therapeutic potential against oxidative stress-related conditions .

- Antitumor Activity : Thiazolidine derivatives have been explored for their antitumor effects. For instance, derivatives were evaluated against glioblastoma cells and exhibited significant cytotoxicity, indicating potential applications in cancer therapy .

- Enzyme Inhibition Studies : Additional studies reported that these compounds also inhibit other enzymes such as α-amylase and urease, suggesting a broader pharmacological profile .

Propiedades

IUPAC Name |

(3,5-dimethylphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS2/c1-8-5-9(2)7-10(6-8)11(14)13-3-4-16-12(13)15/h5-7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRWDPRGCYBZMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N2CCSC2=S)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.